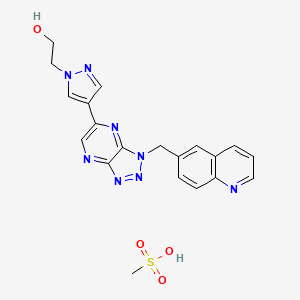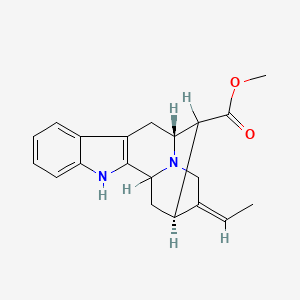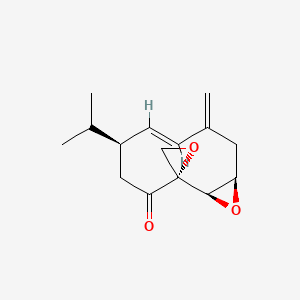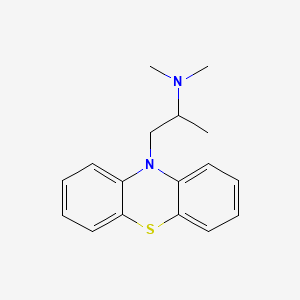
PF-04217903 メタンスルホン酸塩
概要
説明
PF 04217903 メシル酸塩は、MET 受容体チロシンキナーゼの非常に選択的な高親和性阻害剤ですPF 04217903 メシル酸塩は、MET 活性を阻害する上で大きな可能性を示しており、がん治療の有望な候補となっています .
2. 製法
合成経路と反応条件: PF 04217903 メシル酸塩の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。主要なステップには、以下が含まれます。
- トリアゾロピラジンコアの形成。
- キノリルメチル基の導入。
- ピラゾール-1-エタノールによる官能基化。
- メシル酸塩への変換。
工業生産方法: PF 04217903 メシル酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、以下が含まれます。
- 高純度試薬の使用。
- 収率を最大化するための反応条件の最適化。
- 再結晶やクロマトグラフィーなどの精製技術の実施により、高純度を確保します .
科学的研究の応用
PF 04217903 mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study MET receptor signaling pathways.
Biology: Investigates the role of MET in cellular processes such as proliferation, migration, and survival.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in tumors with MET amplification or overexpression.
Industry: Utilized in the development of MET-targeted therapies and as a reference compound in drug discovery .
作用機序
PF 04217903 メシル酸塩は、MET 受容体チロシンキナーゼを選択的に阻害することにより、その効果を発揮します。この化合物は、MET の ATP 結合部位に結合し、リン酸化とそれに続く活性化を防ぎます。この阻害は、腫瘍の増殖、生存、血管新生に関与する下流のシグナル伝達経路を混乱させます。 主な分子標的には、MET と、PI3K/AKT や MAPK/ERK 経路などのその下流エフェクターが含まれます .
6. 類似の化合物との比較
PF 04217903 メシル酸塩は、MET 受容体に対する高い選択性と効力があるため、ユニークです。類似の化合物には、以下が含まれます。
クリゾチニブ: 別の MET 阻害剤ですが、キナーゼ阻害がより広範です。
カプマティニブ: がん治療における同様の用途を持つ選択的な MET 阻害剤。
テポチニブ: 化学構造は異なるが、作用機序が類似した MET 阻害剤。
PF 04217903 メシル酸塩は、他のキナーゼに対する MET に対する 1000 倍以上の選択性を備えているため、非常に特異的で効果的な阻害剤となっています .
生化学分析
Biochemical Properties
PF-04217903 methanesulfonate is a highly selective inhibitor of c-Met, showing more than 1000-fold greater selectivity against c-Met kinase over 150 other kinases . It potently inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .
Cellular Effects
PF-04217903 methanesulfonate has been shown to inhibit tumor cell proliferation, survival, migration, and invasion in MET-amplified cell lines in vitro . It has also demonstrated marked antitumor activity in tumor models harboring either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop at well-tolerated dose levels in vivo .
Molecular Mechanism
The antitumor efficacy of PF-04217903 methanesulfonate is dose-dependent and shows a strong correlation with inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival . It has been found to affect the downstream signal transduction of c-Met such as AKT, STAT5, and Gab-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-04217903 methanesulfonate has demonstrated marked antitumor activity in two tumor models that expressed activated c-Met at well-tolerated dose levels . The antitumor efficacy of PF-04217903 methanesulfonate was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo .
Dosage Effects in Animal Models
In animal models, the antitumor efficacy of PF-04217903 methanesulfonate was dose-dependent and showed a strong correlation with inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival .
Metabolic Pathways
Given its role as a c-Met kinase inhibitor, it likely interacts with enzymes or cofactors involved in the c-Met signaling pathway .
Subcellular Localization
Given its role as a c-Met kinase inhibitor, it is likely to localize to areas of the cell where c-Met kinase is present, such as the cell membrane and possibly the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PF 04217903 mesylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the triazolopyrazine core.
- Introduction of the quinolinylmethyl group.
- Functionalization with pyrazole-1-ethanol.
- Conversion to the mesylate salt.
Industrial Production Methods: Industrial production of PF 04217903 mesylate follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-purity reagents.
- Optimization of reaction conditions to maximize yield.
- Implementation of purification techniques such as recrystallization and chromatography to ensure high purity .
化学反応の分析
反応の種類: PF 04217903 メシル酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応は官能基を変え、異なるアナログを生成することができます。
置換: 置換反応は、コア構造に異なる置換基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、ハロゲン化剤と求核剤を含みます。
主な生成物: これらの反応から生成される主な生成物には、PF 04217903 メシル酸塩のさまざまなアナログや誘導体が含まれており、それぞれに生物活性が異なる可能性があります .
4. 科学研究への応用
PF 04217903 メシル酸塩は、以下を含む幅広い科学研究への応用があります。
化学: MET 受容体シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 増殖、遊走、生存などの細胞過程における MET の役割を調査します。
医学: 特に MET 増幅または過剰発現を伴う腫瘍における、がん治療における治療薬としての可能性を探求します。
類似化合物との比較
PF 04217903 mesylate is unique due to its high selectivity and potency against the MET receptor. Similar compounds include:
Crizotinib: Another MET inhibitor but with broader kinase inhibition.
Capmatinib: A selective MET inhibitor with similar applications in cancer therapy.
Tepotinib: A MET inhibitor with a different chemical structure but similar mechanism of action.
PF 04217903 mesylate stands out due to its >1000-fold selectivity for MET over other kinases, making it a highly specific and effective inhibitor .
特性
IUPAC Name |
methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEMHKVWZJTVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647715 | |
| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956906-93-7 | |
| Record name | PF-04217903 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04217903 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















